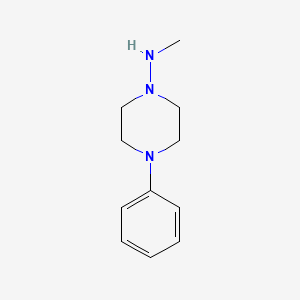

N-methyl-4-phenylpiperazin-1-amine

Description

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-methyl-4-phenylpiperazin-1-amine |

InChI |

InChI=1S/C11H17N3/c1-12-14-9-7-13(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

InChI Key |

GZYGRRYEOYVTLW-UHFFFAOYSA-N |

Canonical SMILES |

CNN1CCN(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methyl 4 Phenylpiperazin 1 Amine and Its Derivatives

Strategies for Stereoselective Synthesis of N-methyl-4-phenylpiperazin-1-amine

The creation of specific stereoisomers of this compound is crucial for understanding its structure-activity relationships. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which can be achieved through various sophisticated strategies.

Enantioselective Approaches

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. While specific examples for this compound are not extensively documented in the provided results, general principles of asymmetric synthesis can be applied. One common approach involves the use of chiral auxiliaries or catalysts to introduce stereocenters with high enantiomeric excess (ee). For instance, the asymmetric reductive amination of a suitable prochiral ketone precursor could be a viable route. researchgate.net

| Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Chiral Imine Reductases (IREDs) | α-hydroxymethyl ketones | N-Substituted 1,2-amino alcohols | 91-99% researchgate.net |

| Quinine-derived urea | Prochiral ketone | Chiral secondary amine | High ee researchgate.net |

Diastereoselective Approaches

Diastereoselective synthesis aims to form one diastereomer in preference to others. This is often achieved by utilizing existing stereocenters in the starting material to influence the creation of new ones. For piperazine (B1678402) derivatives, this could involve the reaction of a chiral precursor, such as a substituted 2-phenylpiperazine, with reagents that introduce the N-methylamino group. The inherent chirality of the piperazine ring would direct the approach of the incoming group, leading to a diastereomerically enriched product.

| Starting Material | Reagent | Key Transformation | Diastereomeric Ratio |

| Chiral 3-oxo-2-phenylpiperazine | Reducing agent | Reduction of ketone | Dependent on reagent and substrate researchgate.net |

| Chiral 2-phenylpiperazine | Alkylating agent | N-alkylation | Dependent on steric hindrance researchgate.net |

Chiral Catalyst-Mediated Syntheses

The use of chiral catalysts is a powerful tool for achieving high levels of stereoselectivity. These catalysts, often metal complexes with chiral ligands or organocatalysts, create a chiral environment that favors the formation of one stereoisomer. nih.gov For the synthesis of chiral piperazines, methods like catalytic enantioselective desymmetrization of prochiral starting materials have shown promise. nih.gov For example, a prochiral piperazine could be selectively functionalized using a chiral catalyst to yield an enantiomerically enriched product.

| Catalyst System | Reaction Type | Substrate | Product | Enantioselectivity |

| Chiral Phosphoric Acid | Asymmetric Electrophilic Amination | Prochiral calix organic-chemistry.orgarenes | Inherently chiral calix organic-chemistry.orgarenes | High yields and enantioselectivities nih.gov |

| Chiral Silver Spirocyclic Phosphate (B84403) Acid (SPA) | Enantioselective Multicomponent Reaction | 2-alkynylbenzaldehydes, amines, dimethylphosphonate | Chiral phosphonylated 1,2-dihydroisoquinolines | Up to 94% ee frontiersin.org |

Novel Reaction Pathways for the Construction of the this compound Scaffold

Modern synthetic chemistry emphasizes the development of efficient and sustainable reaction pathways. For the this compound scaffold, multicomponent reactions and green chemistry approaches are at the forefront of innovation.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgnih.gov This approach offers significant advantages in terms of step economy and diversity generation. organic-chemistry.orgfrontiersin.org While a specific MCR for this compound is not detailed, the construction of the core piperazine ring can be envisioned through such strategies. For example, a one-pot reaction involving a diamine, an aldehyde, and another reactive component could potentially assemble the piperazine scaffold. nih.gov Isocyanide-based MCRs are particularly versatile for synthesizing a wide range of heterocyclic scaffolds. organic-chemistry.orgmdpi.com

| Reaction Name | Reactants | Product Scaffold | Key Features |

| Groebke–Blackburn–Bienaymé (GBB-3CR) | Aldehyde/Ketone, Amidine, Isocyanide | Imidazo[1,2-a]pyridines (IMPs) | Efficient access to fused heterocyclic systems mdpi.com |

| Orru Transformation | Carbonyls, Amines, Isocyanoacetates | Imidazolones | Access to diverse and biologically relevant scaffolds nih.gov |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of this compound and its derivatives, this can be achieved through various means. The use of safer solvents, such as water or ethanol, reducing the number of synthetic steps through convergent strategies like MCRs, and employing catalytic methods to minimize waste are all key aspects. unibo.itrsc.org For instance, the synthesis of primary amines can be made more atom-economical by designing recoverable reagents. rsc.org

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Use of MCRs to incorporate all reactant atoms into the final product. organic-chemistry.org | Ugi or Passerini reactions for complex molecule synthesis. |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives. | Performing reactions in water or ethanol. unibo.it |

| Catalysis | Employing catalysts to reduce energy consumption and waste. unibo.it | Using catalytic hydrogenation with recoverable catalysts. google.com |

| Designing for Energy Efficiency | Utilizing methods like microwave irradiation to reduce reaction times. rsc.org | Microwave-assisted synthesis of N-alkyl maleimides. rsc.org |

Chemical Reactivity and Derivatization Strategies for N Methyl 4 Phenylpiperazin 1 Amine Analogues

Functionalization Reactions of the Piperazine (B1678402) Ring System

The piperazine ring is a common motif in many biologically active compounds due to its ability to improve pharmacokinetic properties. mdpi.comnih.gov Its two nitrogen atoms offer prime sites for functionalization, enabling the introduction of diverse substituents that can modulate the molecule's three-dimensional structure and interactions with biological targets. mdpi.com

N-Alkylation and N-Acylation Reactions

N-alkylation is a fundamental transformation for modifying the piperazine core. This reaction typically involves the treatment of the parent piperazine with an alkyl halide in the presence of a base. For instance, 1-(4-chlorophenyl)piperazine (B178656) can be readily alkylated with ethyl, propyl, or butyl halides to yield the corresponding N-alkylated derivatives. researchgate.net Similarly, benzylation reactions can be achieved using substituted benzyl (B1604629) halides. nih.gov The choice of base, such as potassium carbonate or triethylamine (B128534), can influence the reaction's efficiency. nih.gov Industrially, N-alkylation of amines with alcohols is also a significant process, often requiring catalysts to activate the hydroxyl group. wikipedia.org

N-acylation provides another avenue for introducing a variety of functional groups onto the piperazine nitrogen. This is commonly accomplished by reacting the piperazine with acid halides or anhydrides. For example, the amidation of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine with various acid halides in the presence of triethylamine has been reported to produce a range of 4-substituted carbonyl derivatives. nih.gov This method allows for the incorporation of diverse acyl groups, thereby expanding the chemical space of the resulting analogues.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Phenylpiperazine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1-(4-chlorophenyl)piperazine | Ethyl halide | 1-(4-chlorophenyl)-4-N-ethylpiperazine | researchgate.net |

| 1-(4-chlorophenyl)piperazine | Propyl halide | 1-(4-chlorophenyl)-4-N-propylpiperazine | researchgate.net |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | Benzyl halide | Substituted 4-benzyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | nih.gov |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | Acid halide | 4-substituted carbonyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | nih.gov |

Substitutions on the Phenyl Moiety

Modifications to the phenyl ring of N-methyl-4-phenylpiperazin-1-amine analogues are crucial for fine-tuning their electronic and steric properties. Electrophilic aromatic substitution reactions, such as nitration and halogenation, can introduce substituents at various positions on the phenyl ring. The directing effects of existing substituents on the ring will govern the position of the incoming group. youtube.com For instance, the synthesis of certain phenylpiperazine derivatives involves the initial sulfonylation of a substituted aniline (B41778), followed by further transformations. nih.gov

Cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann-Goldberg reaction, are powerful methods for forming carbon-nitrogen bonds and attaching the piperazine moiety to various aromatic systems. mdpi.com These palladium- or copper-catalyzed reactions enable the synthesis of N-arylpiperazines from aryl halides and piperazine. mdpi.com Aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes is another viable strategy for creating N-aryl derivatives. mdpi.com

Chemical Transformations Involving the Terminal Amine Functional Group

The terminal amine group of this compound is a key handle for a variety of chemical transformations, allowing for the introduction of a wide range of functionalities and the construction of more complex molecules.

Amidation and Sulfonamidation Reactions

The primary amine can readily undergo amidation reactions with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amide bonds. This reaction is fundamental in peptide synthesis and is often facilitated by coupling agents. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. For example, sulfonamidation of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine with various sulfonyl halides affords the corresponding 4-substituted sulfonyl derivatives. nih.gov These reactions are valuable for introducing groups that can act as hydrogen bond donors or acceptors, influencing the molecule's binding properties.

Reductive Amination and Condensation Reactions

Reductive amination is a versatile method for forming new carbon-nitrogen bonds. mdpi.com This reaction involves the initial condensation of the terminal amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. mdpi.comnih.gov Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed for this transformation. nih.gov This strategy has been successfully used in the synthesis of various polyamine structures. nih.gov

Condensation reactions, in a broader sense, involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org The formation of an imine during reductive amination is a classic example. When the terminal amine of a this compound analogue reacts with a carbonyl compound, a new, larger molecule is formed, paving the way for further derivatization. libretexts.org

Table 2: Chemical Transformations of the Terminal Amine Group

| Reaction Type | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Amidation | Amine, Carboxylic Acid/Derivative | Amide | Forms a stable amide bond. | nih.gov |

| Sulfonamidation | Amine, Sulfonyl Chloride | Sulfonamide | Introduces a sulfonyl group. | nih.gov |

| Reductive Amination | Amine, Aldehyde/Ketone, Reducing Agent | Substituted Amine | Forms a new C-N bond via an imine intermediate. | mdpi.comnih.gov |

| Condensation | Amine, Carbonyl Compound | Imine (intermediate) | Forms a C=N double bond. | libretexts.org |

Conjugation Strategies for Developing this compound-Based Research Probes

The functional groups on the this compound scaffold can be exploited to conjugate the molecule to various reporter moieties, such as fluorescent dyes or biotin, to create research probes. The terminal amine is a particularly useful site for such modifications. For example, derivatization with a high proton affinity tag like N-(4-aminophenyl)piperidine has been shown to improve the detection of organic acids in mass spectrometry. nih.gov

The choice of conjugation strategy depends on the nature of the reporter group and the desired linkage. Amidation and sulfonamidation reactions are commonly used to attach labels containing carboxylic acid or sulfonyl chloride functionalities. The resulting probes can be invaluable tools for studying the biological targets and pathways associated with this compound analogues.

Bioconjugation Techniques for Molecular Labeling

The primary amine group in this compound is a key handle for bioconjugation. Standard bioconjugation techniques that target primary amines can be readily applied. These methods are crucial for attaching the molecule to larger biomolecules such as proteins, antibodies, or nucleic acids, thereby creating tools for biochemical and cellular assays.

Commonly employed amine-reactive cross-linkers include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and isocyanates. The reaction of the primary amine with an NHS-ester-functionalized molecule, for instance, results in a stable amide bond. This approach is widely used for labeling proteins. jenabioscience.com Similarly, reaction with isothiocyanates yields a stable thiourea (B124793) linkage. The choice of the specific reagent and reaction conditions, such as pH and solvent, is critical to ensure the selectivity of the reaction and the stability of the resulting conjugate.

Furthermore, the synthesis of conjugates using piperazine-containing monomers and bovine serum albumin has been reported to facilitate the transport of therapeutic proteins. researchgate.net This suggests that this compound could be similarly conjugated to enhance the delivery of macromolecules.

Fluorescent and Radioligand Labeling Approaches

The development of fluorescently labeled and radiolabeled analogues of this compound is essential for its use as a probe in various biological assays, including fluorescence microscopy, flow cytometry, and positron emission tomography (PET).

Fluorescent Labeling:

The primary amine group is the most common target for fluorescent labeling. A variety of fluorescent dyes are commercially available as amine-reactive derivatives (e.g., NHS esters). These include fluoresceins, rhodamines, cyanine (B1664457) dyes (like Cy3 and Cy5), and Alexa Fluor dyes. jenabioscience.com The selection of the fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.

For instance, a pre-column fluorescent derivatization reagent, fluorescein-core piperazine (FCP), has been developed for labeling jasmonic acid, demonstrating the utility of the piperazine core in creating fluorescent probes. rsc.org Another example is the synthesis of N-(bromoacetyl)-N′-[5-(dimethylamino)naphthalene-1-sulphonyl]piperazine (dansyl-BAP), a labeling reagent for carboxylic acids, which exhibits fluorescence and can be detected with high sensitivity. capes.gov.br Research has also focused on creating environment-sensitive fluorescent ligands with a 1-arylpiperazine structure, where the fluorescence properties change upon binding to a target, providing a powerful tool for studying molecular interactions. ebi.ac.uk

Radioligand Labeling:

For in vivo imaging techniques like PET, radiolabeling of this compound or its derivatives is necessary. This typically involves the incorporation of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F).

The N-methyl group on the piperazine ring is a prime site for radiolabeling with ¹¹C-methyl iodide or ¹¹C-methyl triflate. This reaction, a nucleophilic substitution, is a well-established method for introducing the ¹¹C label.

Alternatively, the phenyl ring can be modified for radiolabeling with ¹⁸F. This often requires the synthesis of a suitable precursor, such as a nitro- or halo-substituted derivative, which can then undergo nucleophilic substitution with [¹⁸F]fluoride. For example, the serotonin (B10506) agonist 3-[¹⁸F]fluoro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazine (¹⁸FTFMPP) was synthesized via a [¹⁸F]fluoro-for-nitro exchange reaction. nih.gov

The following table summarizes potential labeling strategies for this compound:

| Labeling Type | Functional Group Targeted | Reagent/Method | Resulting Linkage/Label | Reference |

| Fluorescent | Primary Amine | NHS-ester-activated fluorophore | Amide | jenabioscience.com |

| Primary Amine | Isothiocyanate-fluorophore | Thiourea | ||

| Piperazine Core | Fluorescein-core piperazine (FCP) | Covalent bond | rsc.org | |

| Piperazine Amine | Dansyl Chloride | Sulfonamide | capes.gov.br | |

| Radioligand | N-methyl group | [¹¹C]Methyl Iodide or Triflate | ¹¹C-Methyl group | |

| Phenyl Ring (pre-functionalized) | [¹⁸F]Fluoride | ¹⁸F-Aryl bond | nih.gov |

Investigating the Stability and Degradation Pathways of this compound Under Experimental Conditions

The chemical stability of this compound is a critical factor that influences its storage, handling, and application in experimental settings. Like many N-phenylpiperazine compounds, it can be susceptible to various degradation pathways, including hydrolysis and oxidation. isaacpub.org

Studies on other phenylpiperazine derivatives have shown that the degradation process can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. For instance, the hydrolysis of a related phenylpiperazine derivative was found to follow pseudo-first-order kinetics, with the rate being accelerated by both hydrogen and hydroxide (B78521) ions. isaacpub.org

The phenyl group can also be a site of metabolic degradation. While specific studies on this compound are limited, research on phenyltin compounds has shown that degradation can occur in environmental systems, with the potential for the formation of more toxic metabolites. nih.gov

The N-amino group may also be susceptible to oxidation or nitrosation under certain conditions, potentially leading to the formation of nitrosamine (B1359907) impurities.

A summary of potential degradation pathways is presented in the table below:

| Degradation Pathway | Potential Conditions | Possible Products | Reference |

| Hydrolysis | Acidic or basic pH | Cleavage of the piperazine ring or other susceptible bonds | isaacpub.org |

| Oxidation | Presence of oxidizing agents, air | Oxidized derivatives of the piperazine or phenyl ring | isaacpub.org |

| Photodegradation | Exposure to UV or visible light | Various photoproducts | isaacpub.org |

| Nitrosation | Presence of nitrosating agents (e.g., nitrites) | N-nitroso derivatives |

It is important to note that the specific degradation products and the kinetics of these reactions for this compound would need to be determined through dedicated stability studies under various experimental conditions.

Structure Activity Relationship Sar Studies of N Methyl 4 Phenylpiperazin 1 Amine Analogues and Derivatives

Positional Scanning and Substituent Effects on Molecular Recognition

The molecular recognition of N-methyl-4-phenylpiperazin-1-amine derivatives by their biological targets is highly sensitive to the nature and position of substituents on the scaffold. Research has shown that modifications to both the phenyl ring and the piperazine (B1678402) moiety can dramatically alter binding affinity and activity.

Studies on N-(4-arylpiperazin-1-yl)-alkyl derivatives have demonstrated the significant impact of substitution on the aromatic ring. In a series of 2-azaspiro[4.5]decane-1,3-dione derivatives, the introduction of different substituents on the phenyl ring of the piperazine moiety led to a range of anticonvulsant activities. For instance, an analogue featuring a 3-trifluoromethylphenyl group showed potent activity, whereas a derivative with a 3-chlorophenyl substituent also demonstrated notable effects. baranlab.org These findings highlight that electron-withdrawing groups at the meta-position of the phenyl ring can be favorable for activity. In contrast, some analogues, such as the N-[3-(4-phenylpiperazin-1-yl)-propyl] derivative, were found to be inactive in specific assays, indicating that the unsubstituted phenyl ring may be suboptimal for certain biological targets. baranlab.org

Furthermore, substitutions on the piperazine ring itself, particularly on the nitrogen atom, are critical. In one series of compounds, various N-aromatic heterocyclic substitutions, such as indole rings, were well-tolerated. cambridgemedchemconsulting.com Interestingly, the linker attaching these heterocyclic moieties to the piperazine ring also played a role; linkers such as an amide or a methylene group were found to maintain high affinity and selectivity for the target receptor. cambridgemedchemconsulting.com This suggests that the N-substituent does not necessarily need to be directly connected to the piperazine ring to achieve potent interactions. cambridgemedchemconsulting.com

Table 1: Effect of Phenyl Ring Substitution on Anticonvulsant Activity of Select N-(4-arylpiperazin-1-yl)-alkyl Derivatives baranlab.org

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's physicochemical properties, potency, or metabolic stability while retaining its desired biological activity. cambridgemedchemconsulting.com For the this compound scaffold, this involves replacing either the piperazine ring or the phenyl group with other chemical moieties that mimic their key steric and electronic features.

The piperazine ring is a common motif in centrally active compounds, and various bioisosteres have been explored to modulate properties like pKa and the spatial arrangement of substituents. cambridgemedchemconsulting.comblumberginstitute.org One study on σ2 receptor ligands investigated replacing the piperazine moiety with different isosteres, including spirocyclic and bridged diamine ring systems. nih.gov While replacing the piperazine with di-azaspiroalkanes generally led to a reduction in affinity for the σ2 receptor, other bioisosteres showed more promise. nih.gov Notably, a bridged 2,5-diazabicyclo[2.2.1]heptane analogue and a 1,4-diazepine (homopiperazine) analogue retained nanomolar binding affinities, indicating they are viable bioisosteric replacements for the piperazine core in that specific context. nih.gov

Bioisosteric replacement of the phenyl group has also been a successful strategy. The exchange of a phenyl ring for a heteroaromatic ring like pyridine is a common tactic. baranlab.org In one instance, a phenyl piperidine compound was found to be a weak modulator of its target, but the corresponding pyridine analogue was the optimal compound in the series, demonstrating significantly enhanced potency. blumberginstitute.org Beyond simple heteroaromatic rings, more novel saturated bioisosteres for the phenyl ring have been investigated, such as 2-oxabicyclo[2.2.2]octane and spiro[3.3]heptane, which offer improved physicochemical properties like increased water solubility and metabolic stability. enamine.net

Table 2: Examples of Bioisosteric Replacements for the Phenylpiperazine Scaffold

Conformational Analysis and its Impact on Binding Affinity and Selectivity

The three-dimensional conformation of this compound analogues is a critical determinant of their binding affinity and selectivity. The piperazine ring, like other six-membered rings, can adopt several conformations, primarily the chair and twist-boat forms. The energetic preference for one conformation over another, and the orientation of its substituents (axial vs. equatorial), directly influences how the ligand fits into a protein's binding pocket.

Studies on related N-substituted piperidines and piperazines have shown that the nitrogen atom's hybridization state can significantly influence conformational preference. blumberginstitute.org When the piperazine nitrogen is bonded to an aromatic ring, conjugation of its lone pair with the neighboring π-system increases its sp2 character, leading to a flatter geometry around the nitrogen. blumberginstitute.org This can create a pseudoallylic strain that forces adjacent substituents into an axial orientation. blumberginstitute.org This conformational constraint can be beneficial, as it pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty upon binding. The binding affinity of small molecules is typically in the range of -7 to -12 kcal/mol, and a significant conformational penalty of around 3 kcal/mol is unlikely to be overcome by protein-ligand interactions, making the pre-organized axial orientation highly favorable. blumberginstitute.org

Time-resolved spectroscopic studies on N-methyl piperidine have identified an equilibrium between chair and twist conformeric structures in the excited state, separated by a small energy difference. This dynamic behavior highlights the conformational flexibility inherent in the piperidine/piperazine ring, which can be modulated by substitution and electronic effects to optimize binding. acs.org

Ligand Efficiency and Lipophilicity Considerations in SAR Optimization for Research Tool Development

Lipophilicity , commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial physicochemical property that influences solubility, permeability, and off-target effects. While a certain degree of lipophilicity is often required for membrane passage and binding, excessive lipophilicity can lead to poor solubility and non-specific binding. A related metric, Ligand Lipophilic Efficiency (LLE) or LipE, relates potency to lipophilicity (pIC50 - logP) and is used to assess the "quality" of a compound, with higher values being more desirable. researchgate.net

For derivatives of 4-phenylpiperazine, both experimental and computational methods have been used to determine lipophilicity. Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and reversed-phase thin-layer chromatography (RP-TLC) provide experimental measures of lipophilicity (log k₀ and Rₘ₀, respectively), which can be correlated with calculated logP (ClogP) values from various software programs. By carefully balancing potency with molecular size and lipophilicity, researchers can develop this compound analogues that are not only potent but also possess the favorable physicochemical properties required for high-quality research tools. researchgate.net

Table 3: Experimental and Calculated Lipophilicity of an α-(4-phenylpiperazine) Derivative

Molecular Interactions and Biochemical Mechanisms Investigated with N Methyl 4 Phenylpiperazin 1 Amine

Receptor Binding and Selectivity Studies (in vitro, non-human biological systems)

The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of G protein-coupled receptors (GPCRs). nih.gov N-methyl-4-phenylpiperazin-1-amine, as part of this class, has been investigated for its binding affinity and selectivity across various receptor systems.

G Protein-Coupled Receptor (GPCR) Interactions

Arylpiperazines are recognized as versatile ligands for aminergic GPCRs, including dopamine (B1211576), serotonin (B10506), and adrenergic receptors. nih.gov The modular structure of these compounds allows for modifications that can fine-tune their potency, selectivity, and pharmacokinetic properties. nih.gov

Dopamine Receptors: Phenylpiperazine derivatives have been extensively studied for their interaction with dopamine receptor subtypes (D1, D2, D3, and D4). nih.govelectronicsandbooks.com The affinity and selectivity of these compounds are highly dependent on the substituents on the phenyl ring and the nature of the linker connecting to other chemical moieties. acs.org For instance, the introduction of specific substituents can shift the binding preference from one dopamine receptor subtype to another. acs.orgnih.gov Studies on related phenylpiperazine compounds have shown that they can act as bitopic ligands, interacting with both the primary (orthosteric) and secondary (allosteric) binding pockets of the receptor. nih.govnih.gov This dual interaction can significantly influence the ligand's affinity and functional activity. nih.gov The protonated nitrogen of the piperazine (B1678402) ring is often crucial for forming a charge-reinforced hydrogen bond with a conserved aspartate residue in the transmembrane domain of dopamine receptors. electronicsandbooks.com

Adrenoceptors: The affinity of arylpiperazine compounds for α-adrenoceptors has been demonstrated in radioligand binding assays using rat cerebral cortex. researchgate.net The binding affinity of these derivatives can be in the low nanomolar range, indicating a strong interaction. researchgate.net The substitution pattern on the phenoxyalkyl chain attached to the piperazine ring plays a significant role in determining the affinity for α1-adrenoceptors. researchgate.net Functional assays have further confirmed the antagonistic properties of some of these compounds at α1-adrenoceptors. researchgate.net In studies involving β-adrenergic receptors, unsubstituted phenylpiperazine has shown good binding affinity. acs.org

Trace Amine-Associated Receptor 1 (TAAR1): this compound and its analogs are also investigated for their interaction with TAAR1, a GPCR that modulates monoaminergic systems. nih.gov The phenylpiperazine moiety is a key structural feature in the design of potent TAAR1 agonists. nih.gov

Other Membrane Receptor Systems

Sigma Receptors: Phenylpiperazine derivatives have been explored for their activity at sigma receptors. While some arylpiperazine compounds show affinity for sigma-1 receptors, specific data for this compound is not extensively documented in the provided context. nih.gov However, related structures like 4-phenyl-1-(4-phenylbutyl)-piperidine have been identified as potent sigma-1 receptor ligands. nih.govnih.gov

Enzyme Inhibition and Activation Studies (in vitro, non-human biological systems)

The interaction of this compound with various enzyme systems provides critical information about its metabolic fate and potential for drug-drug interactions.

Characterization of Enzyme Kinetics and Mechanism of Action

The N-methylation of related compounds like 4-phenylpyridine (B135609) by nicotinamide (B372718) N-methyltransferase (NNMT) has been studied, revealing that while it can be a substrate for this enzyme, it is a poor one compared to the endogenous substrate, nicotinamide. nih.gov The kinetic analysis of such reactions can reveal important parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.gov For instance, the N-methylation of 4-phenylpyridine by NNMT exhibits substrate inhibition at high concentrations, a phenomenon that has been investigated through in silico molecular docking studies. nih.gov These studies suggest that the substrate can bind to the active site in both a productive and an inhibitory orientation. nih.gov

Interactions with Cytochrome P450 Enzymes in Non-Human Microsomal Systems

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast array of xenobiotics. nih.gov The interaction of this compound and its analogs with these enzymes is crucial for understanding their metabolic pathways.

Studies on a structurally related compound, N-methyl,N-propargyl-2-phenylethylamine (MPPE), using human liver microsomes and cDNA-expressed CYP enzymes, have shown that its metabolism is catalyzed by several CYP isozymes, including CYP2B6, CYP2C19, and CYP2D6. nih.gov These enzymes are involved in the depropargylation and demethylation of the parent compound. nih.gov The kinetic parameters for these reactions, such as KM and Vmax, have been determined, providing insights into the efficiency of these metabolic pathways. nih.gov For example, CYP2C19 was found to be the most active in the generation of the N-methyl metabolite of MPPE. nih.gov Such studies highlight the complexity of drug metabolism, where multiple enzymes can contribute to the biotransformation of a single compound. nih.govnih.gov

Interactive Data Table: Investigated Biological Interactions of this compound and Related Compounds

| Target Class | Specific Target | Interaction Type | Key Findings | Reference |

|---|---|---|---|---|

| GPCR | Dopamine Receptors (D2, D3) | Binding Affinity | Phenylpiperazine derivatives show subtype selectivity based on substitutions. | electronicsandbooks.comacs.orgnih.gov |

| GPCR | α-Adrenoceptors | Binding Affinity & Antagonism | Low nanomolar affinity for α1-adrenoceptors in rat cerebral cortex. | researchgate.net |

| GPCR | β-Adrenoceptors | Binding Affinity | Unsubstituted phenylpiperazine shows good affinity. | acs.org |

| GPCR | TAAR1 | Agonism | Phenylpiperazine moiety is key for potent agonism. | nih.gov |

| Enzyme | Nicotinamide N-methyltransferase (NNMT) | Substrate Inhibition | 4-phenylpyridine is a poor substrate and exhibits inhibition at high concentrations. | nih.gov |

| Enzyme | Cytochrome P450 (CYP2B6, CYP2C19, CYP2D6) | Metabolism | Catalyze the metabolism of related compounds in human liver microsomes. | nih.gov |

Transporter Protein Interactions and Substrate Specificity (in vitro, non-human cellular models)

While direct studies on the interaction of this compound with transporter proteins are limited, the broader class of phenylpiperazine derivatives has been shown to interact with various transporters. These interactions are critical as they can dictate the distribution, and ultimately the biological activity, of the compound.

Arylpiperazine compounds are recognized as ligands for a variety of G protein-coupled receptors (GPCRs) and neurotransmitter transporters. nih.gov Their ability to cross the blood-brain barrier is a key feature for centrally acting agents and is influenced by interactions with transporter proteins. isaacpub.org For instance, studies on structurally related compounds have demonstrated interactions with the dopamine transporter (DAT). Certain 21-aminosteroids that include a piperazine moiety have been found to inhibit the uptake of [3H]dopamine in mesencephalic cell cultures, suggesting a direct or allosteric interaction with DAT. nih.gov

Furthermore, the P-glycoprotein (P-GP), a well-known efflux transporter, has been investigated in the context of other piperazine-containing molecules. While some compounds that are substrates for the vesicular monoamine transporter 2 (VMAT2) also inhibit P-GP, suggesting a degree of structural similarity in binding sites, not all piperazine-related structures are necessarily P-GP substrates. nih.gov The substrate specificity of these transporters is complex, determined by subtle intramolecular interactions between binding sites and gating domains within the transporter protein. nih.gov The specific interactions of this compound with these and other transporters remain an area for further investigation.

Modulation of Intracellular Signaling Pathways (cell-free or non-human cellular models)

The biological effects of many phenylpiperazine derivatives are mediated through their interaction with GPCRs, which in turn modulate various intracellular signaling pathways. nih.gov These pathways are fundamental to cellular communication and function.

GPCR activation or inhibition by a ligand directly impacts the production of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). Arylpiperazines are known to target aminergic GPCRs, including serotonin and dopamine receptors, which are coupled to adenylyl cyclase and phospholipase C. nih.gov The binding of a ligand can either stimulate or inhibit the activity of these enzymes, leading to a change in the intracellular concentration of the corresponding second messenger. For example, agonists for the A2A adenosine receptor, a type of GPCR, are known to modulate intracellular signaling. nih.gov While specific data for this compound is not available, its structural similarity to other aminergic GPCR ligands suggests it could similarly influence second messenger systems.

Changes in second messenger levels subsequently trigger cascades of protein phosphorylation, a key mechanism for signal amplification and diversification. nih.gov Protein kinases, the enzymes that catalyze phosphorylation, are activated by second messengers and proceed to phosphorylate a multitude of downstream target proteins, altering their activity and leading to a cellular response. nih.gov Conversely, protein phosphatases remove phosphate (B84403) groups, providing a mechanism for signal termination. drughunter.com The balance between kinase and phosphatase activity is crucial for proper cellular function. drughunter.com Phenylpiperazine derivatives, through their interaction with GPCRs, can initiate these phosphorylation cascades. For example, the modulation of protein kinase signaling is a known consequence of GPCR activation. drughunter.com The specific protein kinase pathways modulated by this compound are yet to be elucidated.

Metabolic Fate Investigations (in vitro and non-human animal models)

The metabolism of a compound determines its duration of action and the nature of its metabolites, which may themselves be active. In vitro and non-human animal models are invaluable tools for characterizing these metabolic pathways. nih.gov

The metabolism of phenylpiperazine derivatives typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov For this compound, several potential metabolites can be predicted based on studies of analogous compounds.

Phase I Metabolism: The primary routes of Phase I metabolism for arylpiperazines are N-dealkylation and aromatic hydroxylation, reactions predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.gov N-demethylation of the methylamino group would yield 4-phenylpiperazin-1-amine. nih.gov Aromatic hydroxylation of the phenyl ring is another common pathway. nih.govnih.gov

Phase II Metabolism: The polar functional groups introduced during Phase I metabolism, or already present on the parent compound, can then be conjugated with endogenous molecules in Phase II reactions to increase water solubility and facilitate excretion. upol.cz Common Phase II reactions include glucuronidation and sulfation. drughunter.comupol.cz

Table 1: Potential Metabolites of this compound

| Metabolite | Metabolic Reaction | Phase |

|---|---|---|

| 4-Phenylpiperazin-1-amine | N-demethylation | I |

| Hydroxyphenyl-N-methyl-piperazin-1-amine | Aromatic Hydroxylation | I |

| Hydroxyphenyl-piperazin-1-amine | Aromatic Hydroxylation & N-demethylation | I |

| This compound Glucuronide | Glucuronidation | II |

| 4-Phenylpiperazin-1-amine Glucuronide | N-demethylation & Glucuronidation | I & II |

This table is predictive and based on the metabolism of structurally related compounds.

The enzymes responsible for the metabolism of phenylpiperazine derivatives have been extensively studied.

CYP450 Enzymes: In vitro studies with human liver microsomes have identified several CYP isoforms as key players in the metabolism of piperazine-based compounds. CYP3A4 and CYP2D6 are frequently implicated in the N-dealkylation and hydroxylation of arylpiperazines. nih.govcapes.gov.br CYP1A2 has also been shown to be involved in the metabolism of some piperazine derivatives. researchgate.netresearchgate.net The specific CYP isoforms responsible for the metabolism of this compound would likely include members of these subfamilies.

Phase II Enzymes: The conjugation reactions of Phase II are catalyzed by a different set of enzymes. Glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). upol.cz These enzymes are crucial for the detoxification and elimination of many xenobiotics. upol.cz

Table 2: Enzymes Potentially Involved in the Metabolism of this compound

| Enzyme Family | Specific Enzymes (Examples) | Metabolic Reaction |

|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP1A2 | N-demethylation, Aromatic Hydroxylation |

| UDP-glucuronosyltransferase (UGT) | UGT1A, UGT2B families | Glucuronidation |

This table is predictive and based on the metabolism of structurally related compounds.

Computational and Theoretical Studies of N Methyl 4 Phenylpiperazin 1 Amine

Molecular Docking and Molecular Dynamics Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how small molecules like derivatives of N-methyl-4-phenylpiperazin-1-amine interact with biological targets such as proteins and nucleic acids.

Research has shown that the 4-phenylpiperazine moiety is a key structural feature in compounds designed to target various proteins implicated in cancer. For instance, in studies involving novel benzenesulfonamides with a 4-phenylpiperazin-1-yl moiety, molecular docking simulations were performed to evaluate their binding mode within the active site of the MDM2 protein, a key negative regulator of the p53 tumor suppressor. nih.gov The simulations revealed that the 2-(4-phenylpiperazin-1-yl)-1,3,5-triazine fragment of these molecules fits into a hydrophobic binding pocket near amino acid residues Met62, Leu54, Val93, Gly58, and Gln59. nih.gov The 4-phenylpiperazin-1-yl group itself was identified as playing a crucial role in forming hydrogen bond interactions. nih.gov

In another study, new derivatives of 1,2-benzothiazine incorporating phenylpiperazine were designed as potential anticancer agents targeting topoisomerase II (Topo II). nih.gov Molecular docking studies showed that these compounds could bind to the DNA-Topo II complex. nih.gov The phenylpiperazine part of the molecules was observed to slide between nucleic acid bases, engaging in π-π stacking interactions, primarily with thymidine (DT9) and adenosine (B11128) (DA12) nucleobases. nih.gov Furthermore, hydrogen bonds were predicted between the 1,2-benzothiazine part of the ligands and nucleobases like cytosine (DC8) and thymidine (DT9), as well as with amino acid residues such as Asp463. nih.gov Docking studies also confirmed a groove-binding mechanism of action with DNA. nih.gov

Molecular dynamics (MD) simulations can further refine docking results by examining the stability of the ligand-protein complex over time. For example, MD simulations were used to confirm the stability of potential inhibitors within the active sites of the dopamine (B1211576) transporter (DAT) protein over a 100 ns period, demonstrating their promise as candidate drugs. mdpi.com

| Compound Class | Biological Target | Key Interacting Residues/Bases | Primary Interaction Types | Source |

|---|---|---|---|---|

| 1,3,5-Triazine derivatives | MDM2 Protein | Leu54, Met62, Lys51, Tyr100 | Hydrophobic, Hydrogen Bonds, π-π Stacking | nih.gov |

| 1,2-Benzothiazine derivatives | DNA-Topo IIα Complex | DT9, DA12, DC8, Asp463, Met762 | π-π Stacking, Hydrogen Bonds, π-sulfur | nih.gov |

| Nitroimidazole derivatives | Fms-like tyrosine kinase-3 (FLT3) | Not specified | Hydrophobic | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of New Probes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying structural properties as numerical values, known as molecular descriptors, QSAR models can be developed to predict the activity of new, unsynthesized molecules, thereby guiding rational drug design.

QSAR studies have been successfully applied to series of compounds containing the phenylpiperazine scaffold. In one study, QSAR models were developed for novel benzenesulfonamide derivatives to correlate their cytotoxic activity against various cancer cell lines (HCT-116, MCF-7, and HeLa). nih.gov The study utilized both 2D (topological) and 3D (conformational) molecular descriptors. nih.gov Using a stepwise multiple linear regression (MLR) technique, statistically significant and predictive models were generated. nih.gov Such models help identify which structural features are most influential for the desired biological effect.

In another investigation focused on mono-substituted 4-phenylpiperazines, QSAR models were built to understand their effects on the dopaminergic system. nih.gov A set of tabulated and calculated physicochemical descriptors were modeled against in vivo effects using partial least square (PLS) regression. nih.gov Additionally, QSAR models were created for binding affinities to the dopamine D2 receptor and monoamine oxidase A (MAO A) enzyme. nih.gov These models provided a comprehensive understanding of the biological response, highlighting how structural properties influence activity. nih.gov

The general process for developing a QSAR model involves several steps:

Data Set Preparation : A series of compounds with known biological activities is selected.

Descriptor Calculation : Various molecular descriptors (e.g., physicochemical, topological, geometrical) are calculated for each compound. mdpi.com

Model Building : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the activity. mdpi.comnih.gov

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

| Study Focus | Statistical Method | Descriptor Types | Biological Activity Modeled | Source |

|---|---|---|---|---|

| Anticancer Benzenesulfonamides | Multiple Linear Regression (MLR) | Topological (2D), Conformational (3D) | Cytotoxicity (IC50) | nih.gov |

| Dopaminergic 4-Phenylpiperazines | Partial Least Squares (PLS) | Physicochemical | In vivo DOPAC levels, Receptor Affinity | nih.gov |

| GlyT1 Inhibitors | MLR, MNLR | Physicochemical, Geometrical, Topological | Locomotor Activity (LMA) | mdpi.com |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are employed to study the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) are used to calculate various molecular properties. dntb.gov.uanih.gov A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. youtube.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and polarizable. researchgate.net

For 1-Amino-4-methylpiperazine, a related piperazine (B1678402) derivative, detailed quantum chemical calculations have been performed using DFT (B3LYP) with a 6-311+G(d,p) basis set to construct FMOs and understand its electronic properties. nih.gov Such studies help in understanding charge transfer within the molecule. dntb.gov.ua The HOMO and LUMO energies are calculated to determine the molecule's electronic properties and reactivity. nih.gov By mapping the electron density isosurface with electrostatic potential, the sites of chemical reactivity can be visualized. nih.govresearchgate.net

These calculations are fundamental in predicting how a molecule like this compound might interact with biological receptors, as the ability to donate or accept electrons is central to forming intermolecular bonds. researchgate.net

| Concept | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital that contains electrons. | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty or partially filled. | Represents the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Gap (Energy Difference) | The energy difference between the HOMO and LUMO levels. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |

Pharmacophore Modeling and Virtual Screening for Ligand Discovery (purely computational)

Pharmacophore modeling is a powerful computational approach used in drug discovery to identify new bioactive molecules. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. nih.gov

The process can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is generated from the key interaction points between a target protein and a bound ligand. mdpi.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. nih.govfrontiersin.org This process is known as pharmacophore-based virtual screening. nih.gov

Virtual screening allows for the rapid and cost-effective identification of potential "hits" from libraries containing millions of compounds. nih.gov For example, a pharmacophore model could be built based on a known inhibitor that contains the this compound scaffold. The key features might include:

A hydrophobic group representing the phenyl ring.

A positive ionizable feature for the protonated piperazine nitrogen.

A hydrogen bond acceptor/donor from the amine group.

This model would then be used to screen databases like ZINC or ChEMBL. frontiersin.orgnih.gov The resulting hits, which are molecules that fit the pharmacophore query, are then prioritized for further computational analysis, such as molecular docking, before being considered for experimental testing. mdpi.com This integrative approach streamlines the discovery of new lead compounds by focusing resources on molecules with a higher probability of being active. mdpi.comfrontiersin.org

| Pharmacophoric Features | |

|---|---|

| Hydrogen Bond Acceptor (HBA) | A functional group capable of accepting a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | A functional group capable of donating a hydrogen bond. |

| Hydrophobic (H) | A non-polar group that favors interaction with other non-polar groups. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. |

| Positive/Negative Ionizable (PI/NI) | A group that can carry a formal positive or negative charge at physiological pH. |

| Virtual Screening Workflow | |

| 1. Develop and validate a pharmacophore model. nih.gov | |

| 2. Select and prepare a large compound database for screening. nih.gov | |

| 3. Use the pharmacophore as a 3D query to filter the database. mdpi.com | |

| 4. Rank the resulting "hits" based on a fit score. nih.gov | |

| 5. Subject the top-ranked hits to further analysis (e.g., molecular docking, ADMET prediction). mdpi.com |

Future Research Directions and Potential Applications of N Methyl 4 Phenylpiperazin 1 Amine As a Research Tool

Development of N-methyl-4-phenylpiperazin-1-amine as a Chemical Probe for Novel Biological Targets

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The development of this compound as a chemical probe would involve identifying and validating its biological targets. The phenylpiperazine motif is a component of numerous compounds with known biological activities, suggesting that derivatives of this compound could be tailored to interact with various receptors and enzymes.

For instance, different phenylpiperazine derivatives have been designed as potential anticancer agents that target topoisomerases, enzymes that control DNA topology and are crucial for cell replication. nih.gov Molecular docking studies have shown that moieties like the 3,4-dichlorophenylpiperazine group can interact with DNA and key amino acid residues such as Met762 in the enzyme's binding pocket. nih.gov Other research has focused on developing 1-amidino-4-phenylpiperazine derivatives as potent agonists for the human trace amine-associated receptor 1 (hTAAR1), a target for innovative therapies in central nervous system disorders. nih.gov These studies demonstrate that substitutions on the phenyl ring are a key determinant for potency and receptor activation. nih.gov

While specific research into this compound as a probe is not extensively documented, its structure serves as a foundational template. Future work would likely involve creating a library of analogues to screen against various biological targets to identify novel interactions that could be optimized for high-affinity and selective probes.

Table 1: Examples of Biological Targets for Phenylpiperazine Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Citation |

|---|---|---|---|

| Phenylpiperazines of 1,2-benzothiazine | Topoisomerase IIα | Anticancer | nih.gov |

| 1-Amidino-4-phenylpiperazines | Trace Amine-Associated Receptor 1 (TAAR1) | CNS Disorders | nih.gov |

| Isatin-piperazine hybrids | Various (unspecified) | Anticancer, Antimalarial, etc. | researchgate.net |

Integration into High-Throughput Screening (HTS) Libraries for Fundamental Biochemical Research

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify "hits"—molecules that modulate a specific biological pathway or target. Privileged scaffolds like piperazine (B1678402) are ideal candidates for inclusion in HTS libraries because their derivatives are known to possess a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antipsychotic activities. researchgate.netmdpi.com

Integrating this compound and its derivatives into HTS libraries would expand the chemical diversity available for screening campaigns. This could lead to the discovery of novel modulators for fundamental biochemical processes. The synthesis of large, diverse libraries of piperazine derivatives is facilitated by modern chemical methods, including HTS techniques themselves. For example, photoredox catalysis for the C-H arylation of piperazines was initially discovered through an HTS approach where a pool of substrates was tested against numerous catalysts. mdpi.com This synergy—using HTS to discover synthetic methods that in turn generate diverse molecules for HTS—accelerates drug discovery and basic research.

Methodological Advancements in the Synthesis and Derivatization of Analogues

The ability to synthesize a wide range of analogues is crucial for developing chemical probes and therapeutic leads. Research has produced several advanced methodologies for the synthesis and functionalization of the piperazine core. rsc.org These methods offer efficient routes to create derivatives of this compound with varied substituents.

Key methodological advancements include:

Palladium-Catalyzed Buchwald-Hartwig Amination: This has become a powerful tool for creating N-arylpiperazines. Recent developments have enabled this reaction to be performed rapidly (e.g., in 10 minutes) under aerobic and even solvent-free conditions, using piperazine itself as the solvent. nih.govacs.org This eco-friendly approach provides high yields for a broad range of aryl chlorides, including those with electron-donating or sterically hindering groups. nih.gov

C-H Functionalization: Direct functionalization of the C-H bonds on the piperazine ring is an attractive strategy for creating novel substitution patterns that are otherwise difficult to access. mdpi.com Photoredox catalysis, using iridium complexes or purely organic dyes, has emerged as a mild and green method for C-H arylation and vinylation. mdpi.com These reactions can proceed via single-electron transfer, generating highly reactive intermediates in a controlled manner. mdpi.com

Multi-step Sequential Synthesis: Complex phenylpiperazine derivatives are often built through sequential reactions. A common route involves the cyclization of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) hydrochloride, followed by N-substitution reactions with various reagents like acid halides or sulfonyl halides to install desired functional groups. nih.govnih.gov

These advanced synthetic tools provide chemists with the flexibility to systematically modify the structure of this compound to optimize its properties for specific research applications.

Emerging Areas of Research Leveraging Piperazine Scaffolds in Material Science or Catalysis

Beyond their well-established role in medicinal chemistry, piperazine scaffolds are finding new applications in material science and catalysis. rsc.org The ability of the nitrogen atoms in the piperazine ring to coordinate with metal ions makes them versatile ligands. rsc.org

In Catalysis: Piperazine-based compounds have been successfully employed in the field of catalysis. rsc.org For example, a functional polymer, a piperazine-based poly(amic acid), has been developed as a recyclable, heterogeneous catalyst. tandfonline.comtandfonline.com This material, featuring a high surface area and abundant functional groups, efficiently catalyzes multicomponent reactions to prepare other complex heterocyclic scaffolds, achieving high conversion rates in green solvents. tandfonline.com The catalyst's high recyclability makes it a promising tool for sustainable organic synthesis. tandfonline.com

In Material Science: The piperazine scaffold is a valuable building block in the development of advanced materials. It has been incorporated into:

Metal-Organic Frameworks (MOFs): The coordinating properties of piperazine make it suitable for constructing these highly porous materials. rsc.org

Functional Polymers: Piperazine derivatives have been used to synthesize novel charge-transfer polymers for solar cells and to fabricate monodisperse microsphere materials. researchgate.net

Future research could explore the integration of the this compound moiety into such materials, potentially yielding novel catalysts with unique reactivity or materials with tailored electronic or physical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-4-phenylpiperazin-1-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via alkylation of 4-phenylpiperazin-1-amine with methyl halides (e.g., methyl iodide) under basic conditions. Key parameters include:

- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine and facilitate nucleophilic substitution .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency compared to ethanol, which may lead to side reactions .

- Temperature control : Reactions typically proceed at reflux (60–80°C) to balance yield and purity .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC).

Q. Which analytical techniques are most effective for confirming the structure of N-methyl-4-phenylpiperazin-1-amine?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include the singlet for the N-methyl group (~δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.3 ppm) from the phenyl group .

- ¹³C NMR : Confirm the presence of the piperazine ring carbons (δ 45–55 ppm) and quaternary carbons from the phenyl group .

Advanced Research Questions

Q. How can researchers optimize the synthesis of N-methyl-4-phenylpiperazin-1-amine to address challenges such as low yield or impurities?

- Purification Strategies :

- Column Chromatography : Use silica gel with gradient elution (chloroform:methanol = 10:1 to 3:1) to separate byproducts .

- Crystallization : Recrystallize from ether or dichloromethane to enhance purity .

- Side Reaction Mitigation :

- Avoid excess methyl halide to prevent N,N-dimethylation.

- Use inert atmospheres (N₂/Ar) to minimize oxidation of the piperazine ring .

Q. What methodological approaches are recommended for assessing the biological activity of N-methyl-4-phenylpiperazin-1-amine in receptor binding studies?

- In Vitro Assays :

- Radioligand Binding : Use tritiated or fluorescent ligands to quantify affinity for serotonin (5-HT₁A) or dopamine (D₂) receptors .

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., CHO-K1) expressing target receptors .

- Control Experiments : Include reference compounds (e.g., WAY-100635 for 5-HT₁A) to validate assay conditions .

Q. How should researchers approach contradictory data in the literature regarding the biological activity of N-methyl-4-phenylpiperazin-1-amine derivatives?

- Root-Cause Analysis :

- Synthetic Variability : Verify reported protocols for differences in protecting groups or regioselectivity (e.g., para vs. meta substitution) .

- Assay Conditions : Compare buffer pH, temperature, and cell lines used in conflicting studies .

Q. What strategies can be employed to control regioselectivity in the chemical modification of N-methyl-4-phenylpiperazin-1-amine?

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to guide electrophilic substitution .

- Protection/Deprotection : Temporarily protect the piperazine nitrogen with Boc groups to isolate reactive sites .

- Catalytic Methods : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.